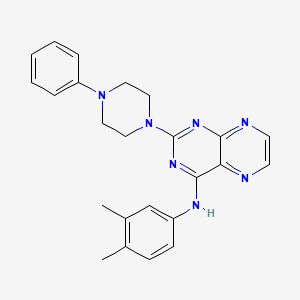

![molecular formula C9H15N3O B2796514 6-[2-(Dimethylamino)ethoxy]pyridin-3-amine CAS No. 884341-06-4](/img/structure/B2796514.png)

6-[2-(Dimethylamino)ethoxy]pyridin-3-amine

Vue d'ensemble

Description

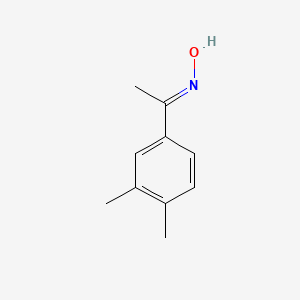

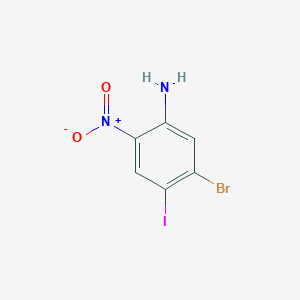

“6-[2-(Dimethylamino)ethoxy]pyridin-3-amine” is an organic compound . It has a molecular formula of C9H15N3O and a molecular weight of 181.23 .

Molecular Structure Analysis

The molecular structure of “6-[2-(Dimethylamino)ethoxy]pyridin-3-amine” consists of a pyridine ring with an amino group at the 3-position and a dimethylaminoethoxy group at the 6-position .Applications De Recherche Scientifique

1. Polymer Solar Cells

6-[2-(Dimethylamino)ethoxy]pyridin-3-amine has been applied in polymer solar cells. A study demonstrated its use in increasing electron mobility, which is critical for enhancing the efficiency of these cells. This application in solar cells could be a significant step towards more efficient renewable energy technologies (Lv et al., 2014).

2. Copolymerization Studies

This compound plays a role in the copolymerization of cyclohexene oxide and carbon dioxide. It has been used as a catalyst in this process, demonstrating potential in the synthesis of polycarbonates, which are important in various industrial applications (Devaine-Pressing et al., 2015).

3. Synthesis of Chemical Structures

It has also been used in the synthesis of specific chemical structures like 2,7-naphthyridines and pyrano[3,4-c]pyridinium salts, as shown in a study involving the reaction of 1H-pyrano[3,4-c]pyran-7-ium perchlorates with ammonium acetate and amines (Suzdalev et al., 2019).

4. Environmental Synthesis Methods

Another application is in the synthesis of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, highlighting a more environmentally friendly and simple synthesis pathway. This could have implications in the development of greener chemistry practices (Kibou et al., 2016).

5. Enantiomeric Recognition Studies

This compound is also significant in the synthesis of enantiomerically pure dimethyl-substituted pyridino-18-crown-6 ethers. These ethers have potential applications in enantiomeric recognition studies, which are crucial in pharmaceutical and chemical research (Kupai et al., 2011).

Propriétés

IUPAC Name |

6-[2-(dimethylamino)ethoxy]pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXKHIYFTNGUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(Dimethylamino)ethoxy]pyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

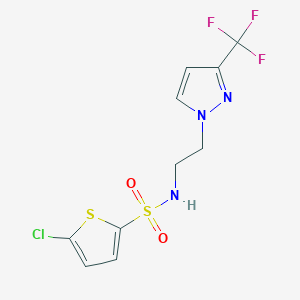

![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)

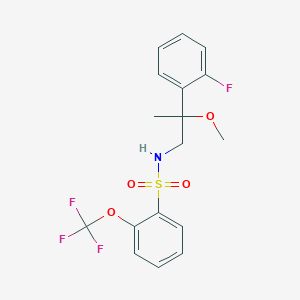

![2-(Benzo[d][1,3]dioxol-5-yl)-7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2796442.png)

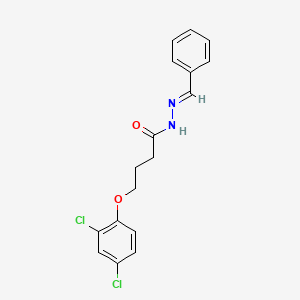

![2-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2796443.png)

![Benzo[d]thiazol-2-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2796445.png)

![2-chloro-N-{1H-pyrazolo[3,4-b]pyridin-3-yl}acetamide](/img/structure/B2796454.png)